molecular formula C7H6BrN3O3 B13040941 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13040941
M. Wt: 260.04 g/mol
InChI Key: IVBRVOYOTHVUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[4,5-D]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxymethyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . This method allows for the formation of the isoxazolopyridine system, which can then be brominated and methoxymethylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.

    Biological Studies: The compound’s biological activities, such as antitumor and antimicrobial properties, are of interest in various research fields.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.

    Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring instead of an isoxazole ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrimidine core.

Uniqueness

7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to the presence of the bromine atom and the methoxymethyl group, which confer specific chemical properties and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

7-bromo-3-(methoxymethyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C7H6BrN3O3/c1-13-2-3-4-5(14-11-3)6(8)9-10-7(4)12/h2H2,1H3,(H,10,12)

InChI Key

IVBRVOYOTHVUDN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC2=C1C(=O)NN=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.